

Brimarafenib: A Technical Overview of Early-Phase Clinical Development

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Compound of Interest

Compound Name: *Brimarafenib*

Cat. No.: *B15614316*

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Disclaimer: This document summarizes publicly available information on the early-phase clinical development of **Brimarafenib** (BGB-3245) as of late 2025. **Brimarafenib** is an investigational agent, and comprehensive, peer-reviewed data from completed clinical trials are not yet fully available. This guide is intended for informational purposes and should not be considered a substitute for complete clinical trial publications.

Introduction

Brimarafenib (also known as BGB-3245) is an orally available, next-generation inhibitor of the serine/threonine-protein kinase BRAF.[1] It is designed to target both monomeric and dimeric forms of activating BRAF mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1][2] These genetic alterations are known drivers in a variety of solid tumors.[1]

Brimarafenib is being developed by MapKure, a joint venture of BeiGene and SpringWorks Therapeutics.[2] Currently, **Brimarafenib** is in Phase II clinical development for the treatment of solid tumors.[2]

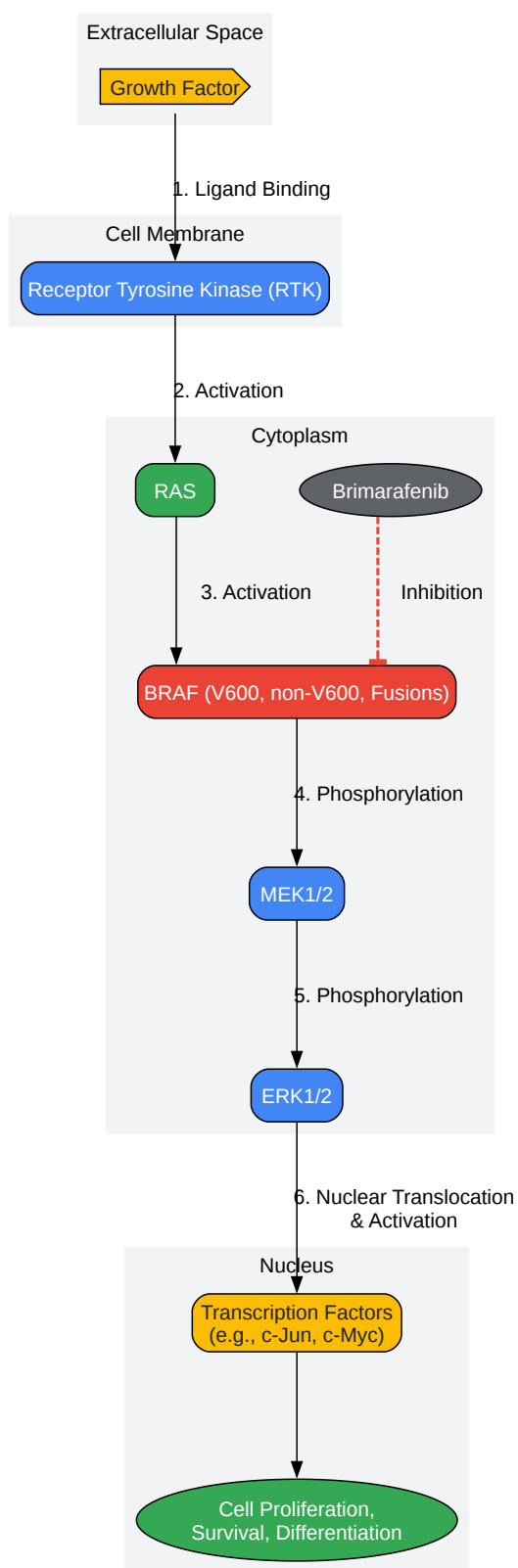
Mechanism of Action

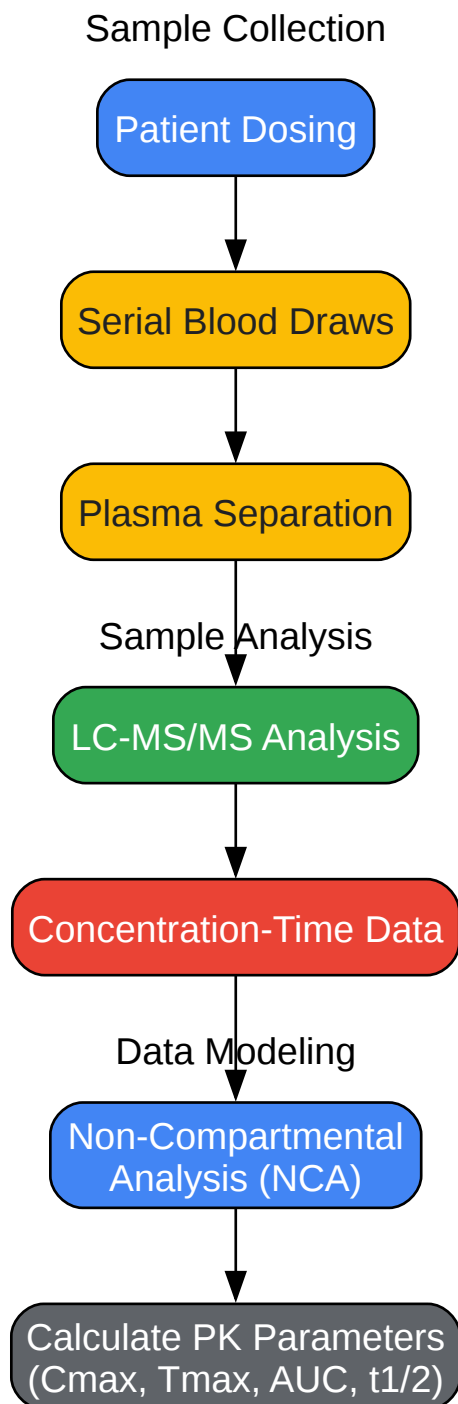
Brimarafenib functions by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1] In many cancers, mutations in the BRAF gene lead to constitutive activation of this pathway, promoting tumor cell proliferation and

survival.[1][3] By binding to and inhibiting the mutated BRAF protein, **Brimarafenib** aims to block downstream signaling and thereby inhibit tumor growth.[1]

Signaling Pathway

The diagram below illustrates the simplified MAPK/ERK signaling pathway and the intended point of intervention for **Brimarafenib**.





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